3,5-dimethylbenzenesulfonic Acid
Overview
Description
3,5-Dimethylbenzenesulfonic acid, also known as 3,5-dimethylbenzene-1-sulfonic acid, is a chemical compound with the molecular formula C8H10O3S . It has an average mass of 186.228 Da and a mono-isotopic mass of 186.035065 Da .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylbenzenesulfonic acid consists of a benzene ring substituted with two methyl groups and one sulfonic acid group . The exact positions of these substituents on the benzene ring can be inferred from the compound’s name.Chemical Reactions Analysis
While specific chemical reactions involving 3,5-dimethylbenzenesulfonic acid are not detailed in the available sources, the compound’s structure suggests that it would participate in reactions typical of aromatic sulfonic acids and methyl-substituted benzenes. For instance, it might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
3,5-Dimethylbenzenesulfonic acid is a powder at room temperature . It has a molecular weight of 186.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and specific gravity are not provided in the available sources.Scientific Research Applications
Chemical Synthesis
3,5-dimethylbenzenesulfonic Acid is often used in chemical synthesis . Its unique structure and properties make it a valuable component in the creation of various chemical compounds .
Ion Exchange Applications
Functionalization of porous materials with sulfonic acid groups, such as 3,5-dimethylbenzenesulfonic Acid, is of special interest in applications involving ion exchange . This process is crucial in many areas of science and technology, including water purification, energy storage, and catalysis .
Acidic Catalysis
The sulfonic acid group in 3,5-dimethylbenzenesulfonic Acid can act as a strong acid catalyst . This makes it useful in various chemical reactions that require an acid catalyst .
Proton Conduction
3,5-dimethylbenzenesulfonic Acid is also used in applications involving proton conduction . This is particularly important in the field of energy, such as in fuel cells .
Material Science
In material science, 3,5-dimethylbenzenesulfonic Acid is used in the synthesis and characterization of sulfonic acid functionalized hierarchical silica monoliths . These materials have potential applications in various fields, including catalysis, adsorption, and separation .
Bioactive Chemical Space Expansion
3,5-dimethylbenzenesulfonic Acid can be used in the synthesis of complex natural product scaffolds, aimed at expanding their bioactive chemical space . This is particularly useful in drug discovery and development .
Safety And Hazards
3,5-Dimethylbenzenesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3,5-dimethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYAQIVJUCNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275009 | |
Record name | 3,5-dimethylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethylbenzenesulfonic Acid | |
CAS RN |
18023-22-8 | |
Record name | 3,5-dimethylbenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-dimethylbenzenesulfonic acid influence the structure of the resulting Cu(II)-bis(imidazole) network in the study?
A1: In the study, 3,5-dimethylbenzenesulfonic acid (HL2) acts as a ligand, directly coordinating to the copper ions in the resulting compound [Cu(biim-4)2(L2)2] (2) []. The sulfonate group of HL2 binds to the copper center, influencing the overall 2D polymeric network formed by the Cu(II) ions and the bridging biim-4 ligands []. This direct coordination of the sulfonate anion contrasts with other compounds in the study where sulfonates act as counterions without directly binding the copper centers [].
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